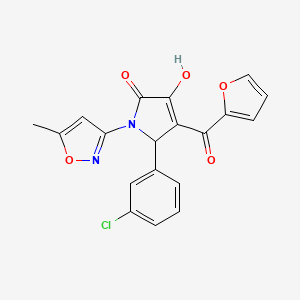
5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13ClN2O5 and its molecular weight is 384.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula C20H18ClN2O4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a furan moiety, and a chlorophenyl group. Its molecular weight is approximately 387.81 g/mol, and it is characterized by the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O4 |
| Molecular Weight | 387.81 g/mol |
| CAS Number | 618072-37-0 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and pyrrole moieties have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound. It has been suggested that it may modulate neurotransmitter levels, particularly acetylcholine and serotonin, which are crucial for cognitive functions. Studies involving microdialysis in animal models demonstrated an increase in these neurotransmitters following administration of similar compounds, indicating potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound's structural components suggest possible anti-inflammatory effects. Compounds with similar furan and chlorophenyl structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity may be beneficial in conditions such as arthritis or other inflammatory disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It may inhibit enzymes responsible for the synthesis of inflammatory mediators.
- Cell Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell proliferation and survival.
Study on Neuroprotective Effects
A study published in 2021 evaluated the neuroprotective effects of related compounds in a rat model of Alzheimer's disease. The results indicated that treatment with these compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative diseases.
Anticancer Activity Evaluation
Another research project focused on the anticancer properties of similar pyrrole derivatives against breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-8-14(21-27-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-26-13/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNJIDNOBQVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













